3-Bromo-2-chloropyridine-4-carboxylic acid
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Overview
Description
3-Bromo-2-chloropyridine-4-carboxylic acid: is an organic compound with the molecular formula C6H3BrClNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-4-carboxylic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different functional groups replacing the halogen atoms.
Coupling Reactions: Products typically include biaryl compounds formed through the coupling of the pyridine ring with other aromatic rings.
Scientific Research Applications
3-Bromo-2-chloropyridine-4-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the carboxylic acid group allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
- 2-Bromo-3-chloropyridine-4-carboxylic acid
- 3-Bromo-2-fluoropyridine-4-carboxylic acid
- 3-Chloro-2-bromopyridine-4-carboxylic acid
Comparison: 3-Bromo-2-chloropyridine-4-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in certain chemical syntheses and applications .
Properties
IUPAC Name |
3-bromo-2-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDQVZVCRLQAOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680569 |
Source
|
Record name | 3-Bromo-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-32-6 |
Source
|
Record name | 3-Bromo-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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